17-Aminogeldanamycin

Vue d'ensemble

Description

HSP90 est une chaperonne moléculaire qui joue un rôle crucial dans le repliement, la stabilité et la fonction de diverses protéines clientes, dont beaucoup sont impliquées dans la croissance et la survie des cellules cancéreuses . IPI-493 a montré une activité antitumorale significative, en particulier dans les tumeurs stromales gastro-intestinales (GIST) avec des mutations hétérogènes de KIT .

Applications De Recherche Scientifique

IPI-493 a une large gamme d'applications en recherche scientifique :

Chimie : IPI-493 est utilisé comme composé outil pour étudier l'inhibition de HSP90 et ses effets sur les protéines clientes.

Biologie : En recherche biologique, IPI-493 est utilisé pour étudier le rôle de HSP90 dans le repliement et la stabilité des protéines.

Mécanisme d'action

IPI-493 exerce ses effets en inhibant l'activité de chaperonne de HSP90. Cette inhibition conduit à la déstabilisation et à la dégradation des protéines clientes de HSP90, dont beaucoup sont impliquées dans la croissance et la survie des cellules cancéreuses . Les cibles moléculaires de IPI-493 comprennent diverses protéines kinases de signalisation et des oncogènes qui dépendent de HSP90 pour leur fonction. En perturbant ces voies, IPI-493 induit l'apoptose et inhibe la croissance tumorale .

Mécanisme D'action

Target of Action

17-Aminogeldanamycin is a potent inhibitor of Heat Shock Protein 90 (HSP90) . HSP90 is a chaperone protein that participates in the appropriate folding of more than 100 proteins, including IRE1α and BRAFV600E .

Mode of Action

This compound interacts with its target, HSP90, and inhibits its activity. This leads to the accumulation of unfolded proteins, induction of endoplasmic reticulum (ER) stress, and activation of the unfolded protein response (UPR) . It also inhibits the activation of p65/NF-κB , a key regulator of immune response .

Biochemical Pathways

The inhibition of HSP90 by this compound perturbs ER homeostasis, predominantly by interfering with the activity of the IRE1α-dependent pathway . This leads to a selective diminution of cytoprotective IRE1α-XBP1s pathway activity of UPR, inhibition of ERK1/2 activity, and induction of apoptosis . It also results in the inhibition of the RAS/RAF/MEK/ERK cascade .

Result of Action

The inhibition of HSP90 and the subsequent biochemical reactions lead to the activation of caspase-3/7, which induces apoptosis in melanoma cells . It also results in a significant reduction in the expression of selected NF-κB-dependent genes: cyclin D1 (CCND1), C-X-C motif chemokine ligand 8 (CXCL8), and vascular endothelial growth factor (VEGF) .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the genetic makeup of the melanoma cells, such as the presence of BRAF V600E and NRAS Q61R mutations, can affect the compound’s action . .

Analyse Biochimique

Biochemical Properties

17-Aminogeldanamycin interacts with several biomolecules, including HSP90, IRE1α, and BRAFV600E . HSP90 is a chaperone protein that participates in the appropriate folding of more than 100 proteins . In melanoma cells, BRAFV600E was correlated with chronically induced endoplasmic reticulum (ER) stress and involved in unfolded protein response (UPR)-induced resistance to apoptosis .

Cellular Effects

This compound has been shown to exert significant effects on various types of cells, particularly melanoma cells . It inhibits ERK1/2 activity and cell proliferation, as well as induces apoptosis transiently . It also enhances the expression of HSP70 and GRP78 .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of the IRE1α-dependent pathway of UPR, which is responsible for the degradation of unfolded proteins . It also reduces the levels of the 36 kDa product of ATF6 cleavage in selected melanoma cell populations .

Temporal Effects in Laboratory Settings

It has been demonstrated that this compound exerts higher proapoptotic activity than geldanamycin in patient-derived melanoma cell populations .

Méthodes De Préparation

IPI-493 est synthétisé par une série de réactions chimiques à partir de la geldanamycine. . Les conditions de réaction impliquent généralement l'utilisation d'acides ou de bases forts et de solvants organiques. Les méthodes de production industrielle de IPI-493 ne sont pas largement documentées, mais elles suivent probablement des voies synthétiques similaires avec des optimisations pour une production à grande échelle.

Analyse Des Réactions Chimiques

IPI-493 subit diverses réactions chimiques, notamment :

Oxydation : IPI-493 peut être oxydé pour former des dérivés de quinone.

Réduction : Les réactions de réduction peuvent convertir IPI-493 en sa forme d'hydroquinone.

Substitution : Des réactions de substitution peuvent se produire au niveau du groupe amino, conduisant à la formation de divers dérivés.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et des nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions sont les dérivés de quinone et d'hydroquinone, ainsi que les dérivés amino substitués .

Comparaison Avec Des Composés Similaires

IPI-493 est similaire à d'autres inhibiteurs de HSP90 tels que la tanespimycine (17-AAG) et la rétaspimycine (17-DMAG). IPI-493 est unique par sa biodisponibilité orale et sa capacité à induire une activité antitumorale significative dans les GIST avec des mutations hétérogènes de KIT . D'autres composés similaires comprennent :

Tanespimycine (17-AAG) : Un autre inhibiteur de HSP90 ayant une activité antinéoplasique puissante.

Retaspimycine (17-DMAG) : Un dérivé de la tanespimycine ayant une meilleure solubilité et une meilleure biodisponibilité.

Propriétés

Numéro CAS |

64202-81-9 |

|---|---|

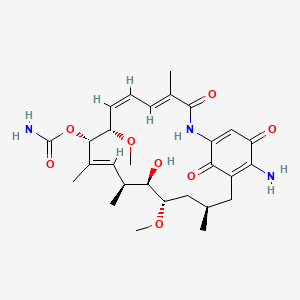

Formule moléculaire |

C28H39N3O8 |

Poids moléculaire |

545.6 g/mol |

Nom IUPAC |

[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-19-amino-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate |

InChI |

InChI=1S/C28H39N3O8/c1-14-10-18-23(29)20(32)13-19(25(18)34)31-27(35)15(2)8-7-9-21(37-5)26(39-28(30)36)17(4)12-16(3)24(33)22(11-14)38-6/h7-9,12-14,16,21-22,24,26,33H,10-11,29H2,1-6H3,(H2,30,36)(H,31,35)/b9-7-,15-8+,17-12+/t14-,16+,21+,22+,24-,26+/m1/s1 |

Clé InChI |

XYFFWTYOFPSZRM-TWNAANEASA-N |

SMILES |

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)N)C)OC)OC(=O)N)C)C)O)OC |

SMILES isomérique |

C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C(=C(C1)C2=O)N)/C)OC)OC(=O)N)\C)C)O)OC |

SMILES canonique |

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)N)C)OC)OC(=O)N)C)C)O)OC |

Apparence |

Solid powder |

Key on ui other cas no. |

64202-81-9 |

Pureté |

>98% |

Durée de conservation |

>5 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

17-(allylamino)-17-demethoxy-geldanamycin 17-(allylamino)-17-demethoxygeldanamycin 17-AAG 17-allyl-aminogeldanamycin 17-allylamino-17-demethoxygeldanamycin 17-allylamino-17-demethoxygeldanamycin hydroquinone 17-allylamino-17-demethoxygeldanamycin hydroquinone salt 17-allylamino-geldanamycin 17-allylaminogeldanamycin 17-N-allylamino-17-demethoxygeldanamycin 17AAG CNF1010 IPI 493 IPI 504 IPI-493 IPI-504 IPI493 IPI504 NSC 330507 NSC-330507 retaspimycin hydrochloride tanespimycin |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.